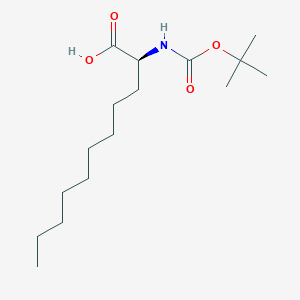

1,3-Dimethylcyclobutane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

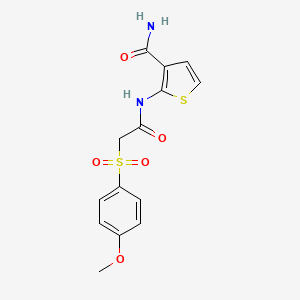

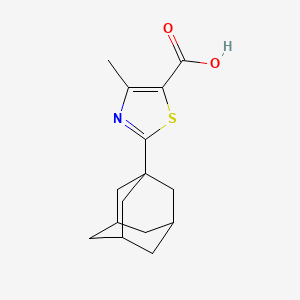

3,3-Dimethylcyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 . It’s used for research purposes .

Molecular Structure Analysis

The InChI code for 3,3-Dimethylcyclobutane-1-carbaldehyde is 1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 .Applications De Recherche Scientifique

Titanium-Mediated Reductive Coupling

Titanium-mediated reductive coupling processes involving chiral formylphosphaferrocenes have been explored, showing the formation of bis(phosphaferrocenyl)-substituted ethylenes and pinacols under varying conditions. This research demonstrates the complex stereochemical outcomes possible from such reactions, which could have implications for synthesizing novel compounds or intermediates for further chemical synthesis (Ágústsson et al., 2002).

Photochemical Oxetan Formation

The Paterno–Büchi reaction, a photochemical process, has been studied with aliphatic aldehydes and ketones, including compounds similar to 1,3-Dimethylcyclobutane-1-carbaldehyde. This research underscores the significance of oxetan formation in organic synthesis, offering pathways to novel cyclobutane derivatives through controlled photochemical reactions (Funke & Cerfontain, 1976).

Synthesis of Novel Synthons

Incorporating imidazolium groups into molecular architectures has been achieved through the synthesis of 1,3-dimethylated imidazolium carbaldehydes. This method provides a versatile approach for adding cationic imidazolium functionalities to various molecular frameworks, showcasing the potential for developing new materials or chemical entities (Berezin & Achilefu, 2007).

Gem-Dimethyl Effect in Cyclobutane Derivatives

The study on cyclobutane derivatives, including dimethyl-substituted variants, delves into the gem-dimethyl effect, which accelerates cyclization reactions. Understanding this effect is crucial for applying it in organic synthesis, especially in designing reaction pathways that benefit from enhanced ring closure rates (Ringer & Magers, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dimethylcyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPZZPKPWAJTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)

![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)

![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)